molecular formula C10H10Cl2N4O B2440894 4,6-dichloro-1-(oxan-2-yl)-1h-pyrazolo[3,4-d]pyrimidine CAS No. 1037479-62-1

4,6-dichloro-1-(oxan-2-yl)-1h-pyrazolo[3,4-d]pyrimidine

Cat. No.: B2440894
CAS No.: 1037479-62-1
M. Wt: 273.12
InChI Key: VMIPTJUFAWNUEU-UHFFFAOYSA-N
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Description

4,6-dichloro-1-(oxan-2-yl)-1h-pyrazolo[3,4-d]pyrimidine is a chemical compound that belongs to the class of pyrazolopyrimidines This compound is characterized by the presence of two chlorine atoms at positions 4 and 6, and a tetrahydro-2H-pyran-2-yl group attached to the nitrogen atom at position 1 of the pyrazolopyrimidine ring

Preparation Methods

The synthesis of 4,6-dichloro-1-(oxan-2-yl)-1h-pyrazolo[3,4-d]pyrimidine typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: Starting from appropriate precursors, the pyrazole ring is formed through cyclization reactions.

    Attachment of the tetrahydro-2H-pyran-2-yl group: This step involves the reaction of the intermediate compound with tetrahydro-2H-pyran-2-yl derivatives under suitable conditions to form the final product.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

4,6-dichloro-1-(oxan-2-yl)-1h-pyrazolo[3,4-d]pyrimidine undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms at positions 4 and 6 can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide and potassium tert-butoxide.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions. For example, reduction can be achieved using hydrogen gas and a palladium catalyst.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4,6-dichloro-1-(oxan-2-yl)-1h-pyrazolo[3,4-d]pyrimidine has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

4,6-dichloro-1-(oxan-2-yl)-1h-pyrazolo[3,4-d]pyrimidine can be compared with other similar compounds, such as:

    4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine: Lacks the tetrahydro-2H-pyran-2-yl group, which may affect its reactivity and biological activity.

    4-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-d]pyrimidine: Contains only one chlorine atom, which may result in different chemical and biological properties.

    1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-d]pyrimidine:

The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

4,6-dichloro-1-(oxan-2-yl)pyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl2N4O/c11-8-6-5-13-16(7-3-1-2-4-17-7)9(6)15-10(12)14-8/h5,7H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMIPTJUFAWNUEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)N2C3=C(C=N2)C(=NC(=N3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

pTsOH (30.2 mg, 0.159 mmol) was added to a solution of 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine (300 mg, 1.587 mmol) and 3,4-dihydro-2H-pyran (200 mg, 2.381 mmol) in a mixture of tetrahydrofuran (ratio: 1.000, volume: 5 ml) and CH2Cl2 (ratio: 1.000, volume: 5 ml). The reaction mixture was stirred for 12 h at room temperature after which the solvent was removed in vacuo. The residue was taken in CH2Cl2 (20 mL) and poured into water (20 ml). The organic phase was separated, the aqueous phase was extracted with CH2Cl2 (20 mL), and the organic phases were combined. The combined organic phases were washed with water (40 mL), washed with brine (40 mL), dried over Na2SO4 and then concentrated. The resulting crude material was purified by flash chromatography (CH2Cl2/MeOH 99/1 increasing) to yield the title compound (397 mg, 1.454 mmol, 92% yield) as a pale white oil. 1H NMR (400 MHz, CDCl3): δ 8.19 (s, 1H), 5.99 (dd, 1H, J=2.4 & 10.4 Hz), 4.12 (m, 1H), 3.79 (m, 1H), 2.53 (m, 1H), 2.13 (m, 1H), 1.93 (m, 1H), 1.76 (m, 2H), 1.64 (m, 1H). ESI-MS: 273.0 [M+H]+.
Name
Quantity
30.2 mg
Type
reactant
Reaction Step One
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Yield
92%

Synthesis routes and methods II

Procedure details

p-Toluene sulfonic acid (p-TsOH, 30.2 mg, 0.159 mmol) was added to a solution of 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine (300 mg, 1.587 mmol) and 3,4-dihydro-2H-pyran (200 mg, 2.381 mmol) in a mixture of THF:CH2Cl2 (1:1, 10 mL). The reaction mixture was stirred for 12 h at room temperature after which the solvent was removed in vacuo. The residue was taken up in CH2Cl2 (20 mL) and poured in water (20 mL). The organic phase was separated and the aqueous phase was extracted with CH2Cl2 (20 mL). The combined organic phases were washed with water (40 mL), then washed with brine (40 mL), dried over Na2SO4 and concentrated. The resulting crude material was purified by flash chromatography (CH2Cl2/CH3OH, 99/1 increasing) to yield the title compound (397 mg, 1.454 mmol, 92% yield) as a pale white oil which was used without further purification.
Quantity
30.2 mg
Type
reactant
Reaction Step One
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
200 mg
Type
reactant
Reaction Step One
Name
THF CH2Cl2
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
92%

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